

Spectroscopic Profile of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658

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Introduction

(R)-(2-Furyl)hydroxyacetonitrile, a chiral cyanohydrin derived from furfural, is a valuable building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry and functional groups make it a versatile precursor for a variety of chiral ligands, amino acids, and heterocyclic compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of available and expected spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **(R)-(2-Furyl)hydroxyacetonitrile** and details the general experimental protocols for acquiring such data.

It is important to note that while this guide aims to be comprehensive, complete experimentally-derived spectroscopic data for **(R)-(2-Furyl)hydroxyacetonitrile** is not readily available in the public domain. Therefore, this document combines the limited available experimental data with predicted values based on the analysis of similar compounds.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **(R)-(2-Furyl)hydroxyacetonitrile**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Source
~7.40	dd	1H	H5 (furan)	Predicted
~6.55	d	1H	H3 (furan)	Predicted
~6.40	dd	1H	H4 (furan)	Predicted
5.55	s	1H	CH(OH)CN	Experimental
3.17	br s	1H	OH	Experimental

Solvent: CDCl_3 . The experimental data is for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent.

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Data Source
~148	C2 (furan)	Predicted
~144	C5 (furan)	Predicted
~118	CN	Predicted
~111	C3 (furan)	Predicted
~109	C4 (furan)	Predicted
~57	CH(OH)CN	Predicted

Solvent: CDCl_3 . Data is predicted based on values for similar furan-containing compounds.

Table 3: IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Data Source
~3400	Broad	O-H stretch	Predicted
~3100	Weak	C-H stretch (furan)	Predicted
~2250	Medium	C≡N stretch	Predicted
~1600, ~1500, ~1400	Medium-Weak	C=C stretch (furan ring)	Predicted
~1015	Strong	C-O stretch	Predicted

Sample form: Neat or KBr pellet. Data is predicted based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data

m/z	Ion	Method	Data Source
123.03	[M] ⁺	EI	Predicted
124.04	[M+H] ⁺	ESI	Predicted
146.02	[M+Na] ⁺	ESI	Predicted
96.02	[M-HCN] ⁺	EI/ESI	Predicted
69.02	[Furan-CH ₂] ⁺	EI/ESI	Predicted

M = C₆H₅NO₂ (Exact Mass: 123.0320). Predicted fragmentation patterns are based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the **(R)-(2-Furyl)hydroxyacetonitrile** sample into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) to the vial.
- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
- Cap the NMR tube securely.

2. ^1H NMR Spectroscopy:

- The ^1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
- The instrument is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- A standard single-pulse experiment is used to acquire the spectrum.
- Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

3. ^{13}C NMR Spectroscopy:

- The ^{13}C NMR spectrum is acquired on the same spectrometer.
- A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

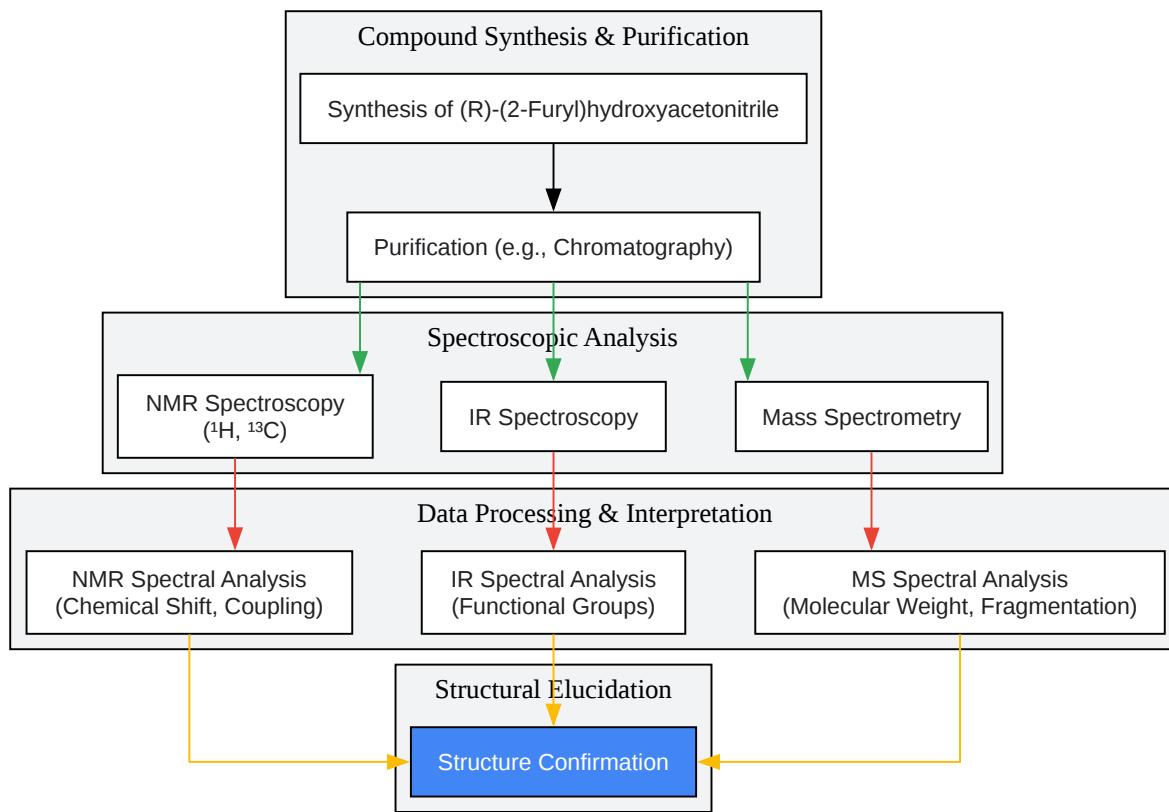
- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the liquid **(R)-(2-Furyl)hydroxyacetonitrile** sample directly onto the center of the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
- After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- The solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve a stable and abundant signal for the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts like $[\text{M}+\text{Na}]^+$.
- The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 Da).

Mandatory Visualization

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- To cite this document: BenchChem. [Spectroscopic Profile of (R)-(2-Furyl)hydroxyacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050658#spectroscopic-data-nmr-ir-ms-for-r-2-furyl-hydroxyacetonitrile>

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